molecular formula C14H16BrF3N2O2 B7156499 N-[2-bromo-4-(trifluoromethyl)phenyl]-3-hydroxy-3-methylpiperidine-1-carboxamide

N-[2-bromo-4-(trifluoromethyl)phenyl]-3-hydroxy-3-methylpiperidine-1-carboxamide

Cat. No.: B7156499
M. Wt: 381.19 g/mol
InChI Key: OOVUKQAIEIOYDH-UHFFFAOYSA-N
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Description

N-[2-bromo-4-(trifluoromethyl)phenyl]-3-hydroxy-3-methylpiperidine-1-carboxamide is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a piperidine ring

Properties

IUPAC Name

N-[2-bromo-4-(trifluoromethyl)phenyl]-3-hydroxy-3-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrF3N2O2/c1-13(22)5-2-6-20(8-13)12(21)19-11-4-3-9(7-10(11)15)14(16,17)18/h3-4,7,22H,2,5-6,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVUKQAIEIOYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-bromo-4-(trifluoromethyl)phenyl]-3-hydroxy-3-methylpiperidine-1-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Brominated Phenyl Ring: The starting material, 2-bromo-4-(trifluoromethyl)aniline, is synthesized through bromination of 4-(trifluoromethyl)aniline.

    Piperidine Ring Formation: The brominated phenyl compound is then reacted with 3-hydroxy-3-methylpiperidine under specific conditions to form the piperidine ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-bromo-4-(trifluoromethyl)phenyl]-3-hydroxy-3-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrogen-substituted derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-bromo-4-(trifluoromethyl)phenyl]-3-hydroxy-3-methylpiperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-bromo-4-(trifluoromethyl)phenyl]-3-hydroxy-3-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-α,α,α-trifluorotoluene: Similar in structure due to the presence of a bromine and trifluoromethyl group.

    N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide: Shares the brominated phenyl and trifluoromethyl groups but differs in the acetamide moiety.

Uniqueness

N-[2-bromo-4-(trifluoromethyl)phenyl]-3-hydroxy-3-methylpiperidine-1-carboxamide is unique due to the combination of its functional groups and the piperidine ring, which confer specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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